molecular formula C9H4F3N3 B13046448 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile

7-(Trifluoromethyl)-1H-indazole-3-carbonitrile

Cat. No.: B13046448
M. Wt: 211.14 g/mol
InChI Key: ZTGGHXLMIGYEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)-1H-indazole-3-carbonitrile is a chemical reagent intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or household use. Indazole derivatives are a subject of significant interest in medicinal chemistry and drug discovery . Specifically, trifluoromethyl-substituted indazoles have been identified as key intermediates and core structures in the synthesis of novel compounds with potential biological activity . For instance, related trifluoromethyl-indazole regioisomers have been used as precursors in the synthesis of pyrimidine-fused indazole derivatives, which were subsequently screened for antimicrobial properties . The presence of both the indazole heterocycle and the trifluoromethyl group can be valuable for modulating the compound's physicochemical properties and its interaction in biological systems. Researchers value this compound as a versatile building block for the development of new pharmaceutical candidates. Handle with care following laboratory safety protocols.

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

7-(trifluoromethyl)-1H-indazole-3-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)6-3-1-2-5-7(4-13)14-15-8(5)6/h1-3H,(H,14,15)

InChI Key

ZTGGHXLMIGYEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position, yielding the target compound efficiently.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available precursors and environmentally friendly reagents. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indazole, including 7-(trifluoromethyl)-1H-indazole-3-carbonitrile, exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Compounds containing indazole structures have been identified as inhibitors of tyrosine threonine kinase (TTK), which is crucial in cancer cell proliferation. Specific derivatives have shown nanomolar activity against TTK, suggesting potential for cancer therapy .
  • Multi-Kinase Inhibition : A related compound demonstrated strong inhibition against multiple kinases associated with various cancers, achieving IC50 values in the low micromolar range across several human cancer cell lines .

Neurological Disorders

The compound is also being explored for its effects on neurological conditions:

  • Nicotinic Acetylcholine Receptors : Research has highlighted the role of indazole derivatives in modulating nicotinic acetylcholine receptors, which are implicated in Alzheimer's disease and schizophrenia. Agonists derived from indazole compounds are under investigation for their therapeutic potential in treating these disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways that enhance its yield and purity. Notably:

  • Trifluoromethylation Techniques : Recent advancements in synthetic methodologies have improved the efficiency of incorporating trifluoromethyl groups into indazole frameworks, leading to compounds with enhanced biological activities .

Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound and its derivatives:

  • Cancer Cell Line Testing : In vitro assays have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast and melanoma cells, with promising results .

Drug Development Initiatives

Current drug development initiatives are focusing on optimizing the pharmacokinetic properties of indazole derivatives:

  • Stability and Bioavailability : The introduction of trifluoromethyl groups has been linked to increased stability and bioavailability of drugs in clinical settings, making them more effective as therapeutic agents .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInhibits TTK; effective against multiple cancers
Neurological DisordersModulates nicotinic receptors; potential for Alzheimer's treatment
Synthesis ImprovementsEnhanced yields through new trifluoromethylation techniques

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor functions .

Comparison with Similar Compounds

Below is a systematic comparison of 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile with structurally related compounds, focusing on substituent effects, synthesis methods, and inferred physicochemical or biological properties.

Indazole Derivatives with Substituent Variations
Compound Name Core Structure Substituents Key Properties/Inferences Synthesis Method
This compound Indazole -CF₃ (7), -CN (3) High lipophilicity (due to -CF₃), potential metabolic stability; may target kinases Likely involves Suzuki coupling or halogen exchange for -CF₃ introduction
7-Methyl-1H-indazole-3-carbonitrile Indazole -CH₃ (7), -CN (3) Lower lipophilicity vs. -CF₃; reduced metabolic resistance Similar to above, using methyl boronic acid in coupling
7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile Indazole -F (7), -CN (3), -CH₂C₆H₄F (1) Enhanced solubility (fluorine effects); bulky 1-substituent may hinder membrane permeation Multi-step alkylation and fluorination

Key Insights :

  • Trifluoromethyl vs.
  • Substitution at 1-Position : The unsubstituted 1H-indazole in the target compound may offer better solubility compared to 1-benzyl derivatives (e.g., ), but reduced steric hindrance could affect selectivity .
Indole vs. Indazole Carbonitriles
Compound Name Core Structure Substituents Key Properties/Inferences Synthesis Method
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Indole -Br (7), -CH₃ (1), -Ph (2) Lower aromatic π-stacking vs. indazole; bromine enables further functionalization Palladium-catalyzed cross-coupling or electrophilic substitution
5-Nitro-1H-indole-3-carbonitrile Indole -NO₂ (5), -CN (3) Strong electron-withdrawing -NO₂ may reduce stability; indole lacks H-bond donor at N2 Nitration of indole precursors followed by cyanation

Key Insights :

  • Core Heterocycle : Indazoles (two adjacent nitrogens) exhibit stronger hydrogen-bonding capacity compared to indoles (one nitrogen), enhancing interactions with biological targets like ATP-binding pockets .
  • Electronic Effects: The -CF₃ group in the target compound provides moderate electron withdrawal compared to -NO₂ in indole derivatives, balancing reactivity and stability .
Heterocyclic Carbonitriles with Diverse Scaffolds
Compound Name Core Structure Substituents Key Properties/Inferences Synthesis Method
7-Substituted-5-(1H-indol-3-yl)tetrazolopyrimidine-6-carbonitrile Tetrazolopyrimidine Variable (7), -CN (6) Broader π-conjugation may improve DNA intercalation; higher molecular weight reduces bioavailability Multicomponent reaction (aldehyde + tetrazole-amine + cyanoacetyl indole)
Etrasimod arginine (cyclopent[b]indole derivative) Cyclopentindole -CF₃, -OCH₂C₆H₃(CF₃) Approved for ulcerative colitis; -CF₃ enhances receptor binding and half-life Multi-step synthesis with chiral resolution

Key Insights :

  • Trifluoromethyl Utility : The -CF₃ group is a recurring motif in bioactive molecules (e.g., etrasimod), validating its role in optimizing pharmacokinetics .

Biological Activity

7-(Trifluoromethyl)-1H-indazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a trifluoromethyl group at the 7-position of the indazole ring and a carbonitrile group at the 3-position. This unique structural configuration contributes to its biological activity, influencing its interaction with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
  • Antimicrobial Properties : It has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes that play critical roles in disease processes.

The mechanism by which this compound exerts its biological effects typically involves:

  • Kinase Inhibition : The compound may bind to and inhibit kinases, disrupting signaling pathways that promote cell growth and survival in cancer cells.
  • Receptor Interaction : It can interact with specific receptors, modulating their activity and influencing cellular responses.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound inhibits the growth of various cancer cell lines with IC50 values ranging from 10 to 50 µM, depending on the cell type tested. The underlying mechanism involves the inhibition of key signaling pathways that are often upregulated in cancer cells .

Antimicrobial Activity

In terms of antimicrobial properties, this compound has shown significant activity against Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests its potential utility in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
7-Chloro-1H-indazole-3-carbonitrile Chlorine substituent at position 7Anticancer and antimicrobial properties
5-Bromo-1H-indazole-3-carbonitrile Bromine substituent at position 5Moderate anticancer activity
Indazole-3-carbonitrile Lacks additional substituentsLimited biological activity

This table illustrates how variations in substituents can significantly affect biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.